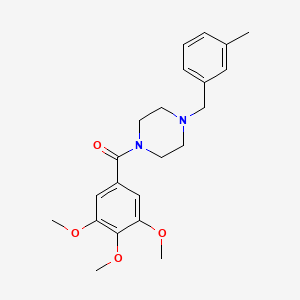![molecular formula C17H18ClNOS B5134486 2-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B5134486.png)
2-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide is a synthetic compound that is commonly referred to as a selective androgen receptor modulator (SARM). It was initially developed as a potential treatment for muscle wasting and osteoporosis. However, it has since gained popularity among athletes and bodybuilders due to its ability to increase muscle mass and enhance physical performance.
Wirkmechanismus
2-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide works by selectively binding to androgen receptors in muscle and bone tissue. This leads to an increase in protein synthesis and a decrease in protein breakdown, resulting in an overall increase in muscle mass and bone density.
Biochemical and Physiological Effects:
In addition to its effects on muscle and bone tissue, 2-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide has been shown to have other biochemical and physiological effects. It has been shown to increase insulin sensitivity and improve glucose metabolism in animal models of diabetes. Additionally, it has been shown to have anti-inflammatory effects and may have potential in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide in lab experiments is its selectivity for androgen receptors in muscle and bone tissue. This allows for targeted effects on these tissues without the unwanted side effects associated with traditional androgen therapy. However, one limitation is the lack of long-term safety data, particularly with regards to potential effects on the cardiovascular system.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide. One area of interest is its potential use in the treatment of muscle wasting and osteoporosis in humans. Additionally, further research is needed to fully understand the long-term safety profile of this compound. Finally, there is potential for the development of other selective androgen receptor modulators with improved selectivity and safety profiles.
Synthesemethoden
The synthesis of 2-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide involves several steps. The first step involves the reaction of 2,5-dimethylphenylamine with thionyl chloride to form 2,5-dimethylphenyl isothiocyanate. The isothiocyanate is then reacted with 4-chlorophenyl magnesium bromide to form the corresponding thiourea. Finally, the thiourea is reacted with propionyl chloride to yield 2-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
2-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to increase muscle mass and strength in animal models of muscle wasting and osteoporosis. Additionally, it has been shown to improve bone density and reduce the risk of fractures in these models.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2,5-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-11-4-5-12(2)16(10-11)19-17(20)13(3)21-15-8-6-14(18)7-9-15/h4-10,13H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEIVKUPEVFIJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(C)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride](/img/structure/B5134409.png)

![4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]benzoic acid](/img/structure/B5134418.png)
![4-[(1'-acetyl-1,4'-bipiperidin-4-yl)oxy]-3-chloro-N-cyclopentylbenzamide](/img/structure/B5134423.png)
![2-(3-nitrobenzoyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B5134432.png)
![2-methoxy-4-(1-propen-1-yl)-1-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene](/img/structure/B5134434.png)
![2-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B5134443.png)
![N-(5-bromo-2-hydroxyphenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5134452.png)


![2-fluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5134466.png)

![N-{2-[(dimethylamino)sulfonyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-(2-fluorophenyl)acetamide](/img/structure/B5134476.png)
